molecular formula C15H19F2NO2 B15114913 4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide

Katalognummer: B15114913
Molekulargewicht: 283.31 g/mol
InChI-Schlüssel: UCJKGLQNWMUEOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide is an organic compound with a complex structure that includes a cyclohexane ring substituted with difluoro groups and a carboxamide group attached to a methoxy-methylphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Difluoro Groups: The difluoro groups are introduced via a halogenation reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Methoxy-Methylphenyl Moiety: The final step involves the substitution reaction where the methoxy-methylphenyl group is attached to the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4-difluoro-N-(2-methoxyphenyl)cyclohexane-1-carboxamide
  • 4,4-difluoro-N-(2-methylphenyl)cyclohexane-1-carboxamide
  • 4,4-difluoro-N-(2-methoxy-5-chlorophenyl)cyclohexane-1-carboxamide

Uniqueness

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide is unique due to the specific combination of functional groups and their positions on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Eigenschaften

Molekularformel

C15H19F2NO2

Molekulargewicht

283.31 g/mol

IUPAC-Name

4,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H19F2NO2/c1-10-3-4-13(20-2)12(9-10)18-14(19)11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19)

InChI-Schlüssel

UCJKGLQNWMUEOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCC(CC2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.